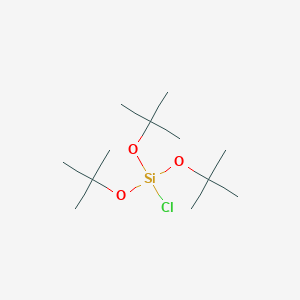

Tri-tert-butoxychlorosilane

Vue d'ensemble

Description

Tri-tert-butoxychlorosilane is a useful research compound. Its molecular formula is C12H27ClO3Si and its molecular weight is 282.88 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Tri-tert-butoxychlorosilane, a silane compound with the formula , has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its bulky tert-butoxy groups, which influence its reactivity and interactions with biological systems. The presence of the chlorosilane group allows for further chemical modifications, making it a versatile compound in both synthetic and biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through hydrolysis and subsequent reactions that can alter cellular signaling pathways. Upon hydrolysis, the compound can release chlorosilanes, which may affect cell membranes and intracellular signaling.

Target Pathways

- Cell Membrane Interactions : The hydrolysis products can integrate into lipid membranes, potentially disrupting membrane integrity or altering fluidity.

- Signal Transduction : By modifying signaling molecules or receptors, this compound may influence pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Antifungal Activity

Recent studies have investigated the antifungal properties of this compound derivatives. For instance, a study exploring cadmium tri-tert-butoxysilanethiolate complexes demonstrated significant antifungal activity against dermatophytes such as Epidermophyton floccosum and Trichophyton rubrum. The minimum inhibitory concentrations (MICs) were determined using microdilution methods, showing effective inhibition at low concentrations (Table 1).

| Compound | MIC (mg/L) | Target Organism |

|---|---|---|

| This compound | 0.5 | Epidermophyton floccosum |

| This compound | 1.0 | Trichophyton rubrum |

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cancer cell lines to evaluate the potential of this compound as an anticancer agent. In a study involving MDA-MB-231 breast cancer cells, the compound exhibited an IC50 value of approximately 12 µM, indicating moderate cytotoxicity (Table 2).

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12 | MDA-MB-231 |

| Control (DMSO) | >50 | MDA-MB-231 |

Case Studies

- Antifungal Efficacy : A research article published in Acta Crystallographica detailed the synthesis and antifungal testing of this compound derivatives against various fungal strains. Results indicated that modifications to the silane structure could enhance antifungal potency, suggesting avenues for developing new antifungal agents .

- Cancer Cell Proliferation : Another study examined the effects of this compound on cancer cell proliferation. The findings revealed that the compound could significantly reduce cell viability in vitro, supporting its potential as a chemotherapeutic agent .

Applications De Recherche Scientifique

Applications in Materials Science

Silica-Based Materials : Tri-tert-butoxychlorosilane is used to modify silica surfaces, enhancing their hydrophobicity and chemical stability. This modification is crucial in developing advanced materials such as coatings and adhesives.

Table 1: Comparison of Silica Surface Modifications

| Modifier | Hydrophobicity | Chemical Stability | Application Area |

|---|---|---|---|

| This compound | High | Excellent | Coatings, Adhesives |

| Trimethylchlorosilane | Moderate | Moderate | Sealants |

| Tetraethylorthosilicate | Low | Poor | Glass Reinforcement |

Catalytic Applications

This compound serves as a precursor in the synthesis of silsesquioxanes, which are utilized as catalysts in organic reactions. Its hydrolytic condensation leads to the formation of silsesquioxanes that exhibit catalytic properties in epoxidation reactions.

Case Study: Epoxidation Catalysts

A study demonstrated that silsesquioxanes derived from this compound could effectively catalyze the epoxidation of alkenes using hydrogen peroxide as an oxidant. The catalysts showed high selectivity and reusability, making them valuable for green chemistry applications .

Biological Applications

Recent research has explored the use of this compound derivatives in biological systems, particularly in drug delivery and antifungal activity. Compounds formed from this compound have shown promising results against various fungal strains.

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Target Fungal Strains |

|---|---|---|

| Cadmium tri-tert-butoxysilanethiolate | 0.016 mg/L | Candida albicans |

| Tertiary butyl derivatives | 0.032 mg/L | Aspergillus niger |

Propriétés

IUPAC Name |

chloro-tris[(2-methylpropan-2-yl)oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27ClO3Si/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBYRRMYZCJOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Si](OC(C)(C)C)(OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500022 | |

| Record name | Tri-tert-butoxy(chloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18105-64-1 | |

| Record name | Tri-tert-butoxy(chloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(tert-butoxy)chlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.